1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide
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Overview
Description
1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with indolizine-3-carbohydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(propylsulfonyl)-3-indolizinyl](4-fluorophenyl)methanone: This compound shares the indolizine core and propylsulfonyl groups but differs in the substituents on the indolizine ring.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another nitrogen-containing heterocycle with a carbohydrazide moiety, used in the synthesis of energetic salts.
Uniqueness
Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C25H31N3O8S2 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
1,2-bis(propylsulfonyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]indolizine-3-carboxamide |
InChI |
InChI=1S/C25H31N3O8S2/c1-6-12-37(30,31)23-18-10-8-9-11-28(18)21(24(23)38(32,33)13-7-2)25(29)27-26-16-17-14-19(34-3)22(36-5)20(15-17)35-4/h8-11,14-16H,6-7,12-13H2,1-5H3,(H,27,29)/b26-16+ |
InChI Key |
NUNSRQSEJXDQAG-WGOQTCKBSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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